molecular formula C26H17NO4 B401775 4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate

4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate

Katalognummer: B401775
Molekulargewicht: 407.4g/mol
InChI-Schlüssel: PDTPSCZKFUCVKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate: is an organic compound that features a naphthyl group, a phthalimide core, and a p-tolyloxycarbonyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate typically involves the reaction of 1-naphthylamine with phthalic anhydride to form N-(1-naphthyl)phthalimide. This intermediate is then reacted with p-tolyloxycarbonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The phthalimide core can be reduced to phthalamic acid derivatives.

    Substitution: The p-tolyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Phthalamic acid derivatives.

    Substitution: Various substituted phthalimide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a fluorescent probe due to its naphthyl group, which exhibits fluorescence properties. It can also be used in the study of enzyme-substrate interactions and protein labeling.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules can be exploited for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of 4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate involves its interaction with specific molecular targets. The naphthyl group can intercalate with aromatic residues in proteins, while the phthalimide core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    N-(1-Naphthyl)phthalimide: Lacks the p-tolyloxycarbonyl group, making it less versatile in chemical reactions.

    N-(2-Naphthyl)-5-(p-tolyloxycarbonyl)phthalimide: Similar structure but with the naphthyl group in a different position, affecting its reactivity and applications.

    N-(1-Naphthyl)-5-(methoxycarbonyl)phthalimide: Contains a methoxycarbonyl group instead of p-tolyloxycarbonyl, leading to different chemical properties.

Uniqueness: 4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate is unique due to the presence of the p-tolyloxycarbonyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in both research and industrial applications.

Eigenschaften

Molekularformel

C26H17NO4

Molekulargewicht

407.4g/mol

IUPAC-Name

(4-methylphenyl) 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C26H17NO4/c1-16-9-12-19(13-10-16)31-26(30)18-11-14-21-22(15-18)25(29)27(24(21)28)23-8-4-6-17-5-2-3-7-20(17)23/h2-15H,1H3

InChI-Schlüssel

PDTPSCZKFUCVKD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54

Kanonische SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.